molecular formula C8H8ClN3O B6315497 2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol CAS No. 212268-45-6

2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol

Cat. No.: B6315497
CAS No.: 212268-45-6
M. Wt: 197.62 g/mol
InChI Key: JLUACDFRYAAZBB-UHFFFAOYSA-N
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Description

2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position of the pyrimidine ring.

Mechanism of Action

Target of Action

The primary targets of 2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol are the Janus kinase (JAK) family of enzymes . These enzymes play a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signal pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

This compound acts as an inhibitor, interfering with the activity of one or more of the JAK family of enzymes . This interference disrupts the JAK-STAT signaling pathway, which involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process .

Biochemical Pathways

The disruption of the JAK-STAT signaling pathway has significant downstream effects. This pathway is involved in a variety of diseases affecting the immune system . By inhibiting the JAK enzymes, the compound can potentially alter the course of these diseases.

Result of Action

The inhibition of the JAK-STAT signaling pathway by this compound can lead to changes in gene activation, potentially altering cellular functions and responses . This could result in therapeutic applications in the treatment of diseases such as cancer and inflammatory diseases .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be stable under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is then reacted with ethylene oxide to introduce the ethanol group. The reaction conditions often require precise control of temperature and the use of inert atmospheres to ensure high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetaldehyde or 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol is unique due to the presence of the ethanol group, which can influence its solubility, reactivity, and biological activity. This functional group allows for further chemical modifications and enhances the compound’s versatility in various applications .

Properties

IUPAC Name

2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-7-6-1-2-12(3-4-13)8(6)11-5-10-7/h1-2,5,13H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUACDFRYAAZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C1C(=NC=N2)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247952
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212268-45-6
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212268-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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